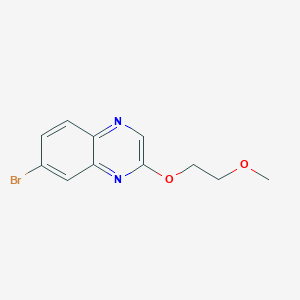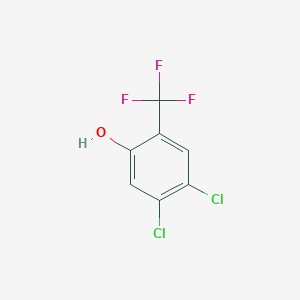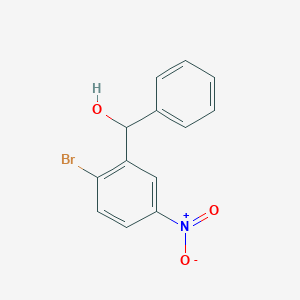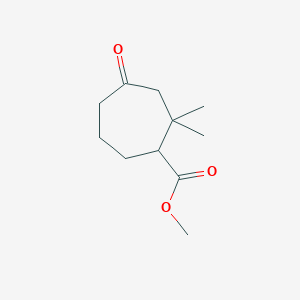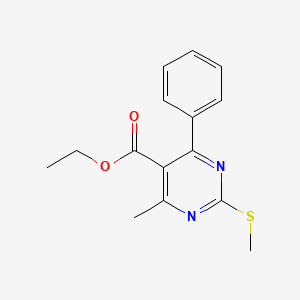
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide is a compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 2-position of the pyridine ring and a hydroxy group at the 2-position of the propanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide typically involves the reaction of 2-bromopyridine with 2-hydroxy-2-methylpropanamide under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the hydroxy group, followed by nucleophilic substitution with 2-bromopyridine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反応の分析
Types of Reactions
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of N-(2-bromopyridin-4-yl)-2-oxo-2-methylpropanamide.
Reduction: Formation of N-(2-pyridin-4-yl)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxy group play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
類似化合物との比較
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share a similar pyridine ring structure but lack the bromine atom and hydroxy group.
3-bromoimidazo[1,2-a]pyridines: These compounds have a bromine atom at a different position and a fused imidazole ring.
Uniqueness
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide is unique due to the specific positioning of the bromine atom and hydroxy group, which confer distinct chemical and biological properties
特性
分子式 |
C9H11BrN2O2 |
|---|---|
分子量 |
259.10 g/mol |
IUPAC名 |
N-(2-bromopyridin-4-yl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C9H11BrN2O2/c1-9(2,14)8(13)12-6-3-4-11-7(10)5-6/h3-5,14H,1-2H3,(H,11,12,13) |
InChIキー |
WFCCREQYXRLSIJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NC1=CC(=NC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



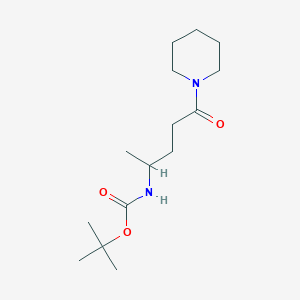
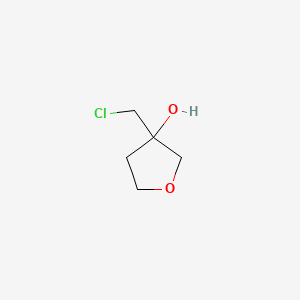
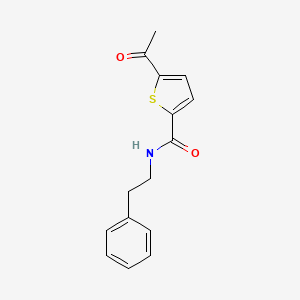

![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

